molecular formula C10H22N2O7 B12656696 Piperazine gluconate CAS No. 7047-39-4

Piperazine gluconate

Cat. No.: B12656696
CAS No.: 7047-39-4
M. Wt: 282.29 g/mol
InChI Key: UEVPEWHWIPATBY-JJKGCWMISA-N
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Description

Piperazine gluconate is a chemical compound that combines piperazine, a heterocyclic organic compound, with gluconic acid, a carboxylic acid derived from glucose. Piperazine is known for its use in pharmaceuticals, particularly as an anthelmintic agent, while gluconic acid is often used in food and pharmaceutical industries due to its non-toxic and biodegradable nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine gluconate can be synthesized through the neutralization reaction between piperazine and gluconic acid. The reaction typically involves dissolving piperazine in water and gradually adding gluconic acid under controlled temperature and pH conditions to form the gluconate salt.

Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity. The resulting solution is then concentrated and crystallized to obtain this compound in solid form.

Chemical Reactions Analysis

Types of Reactions: Piperazine gluconate undergoes various chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

    Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Piperazine-2,5-dione.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the reagents used.

Scientific Research Applications

Piperazine gluconate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an anthelmintic agent.

    Medicine: Investigated for its therapeutic potential in treating parasitic infections and other medical conditions.

    Industry: Utilized in the formulation of pharmaceuticals and as a stabilizer in certain industrial processes.

Mechanism of Action

Piperazine gluconate exerts its effects primarily through the piperazine component. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding to GABA receptors on muscle cells of parasites. This binding causes hyperpolarization of the muscle cells, leading to flaccid paralysis of the parasites, which are then expelled from the host’s body .

Comparison with Similar Compounds

    Piperazine citrate: Another piperazine salt used as an anthelmintic.

    Piperazine adipate: Used in similar applications as piperazine gluconate.

    Piperazine phosphate: Also used as an anthelmintic agent.

Uniqueness: this compound is unique due to its combination with gluconic acid, which enhances its solubility and bioavailability. This makes it a preferred choice in certain pharmaceutical formulations where these properties are advantageous.

Properties

CAS No.

7047-39-4

Molecular Formula

C10H22N2O7

Molecular Weight

282.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;piperazine

InChI

InChI=1S/C6H12O7.C4H10N2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2-6-4-3-5-1/h2-5,7-11H,1H2,(H,12,13);5-6H,1-4H2/t2-,3-,4+,5-;/m1./s1

InChI Key

UEVPEWHWIPATBY-JJKGCWMISA-N

Isomeric SMILES

C1CNCCN1.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C1CNCCN1.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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